5-methyl-6-(5-methyl-1H-1,3-benzodiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-methyl-6-(5-methyl-1H-1,3-benzodiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which includes both a thienopyrimidine core and a benzodiazole moiety, suggests it may possess interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(5-methyl-1H-1,3-benzodiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors under acidic or basic conditions.
Introduction of the Benzodiazole Moiety: The benzodiazole ring can be introduced through a condensation reaction between an o-phenylenediamine derivative and a suitable carboxylic acid or ester.
Final Coupling and Methylation: The final step involves coupling the benzodiazole and thienopyrimidine cores, followed by methylation using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitrogen atoms in the benzodiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and thienopyrimidine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-6-(5-methyl-1H-1,3-benzodiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. The presence of both thienopyrimidine and benzodiazole rings suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, research focuses on its potential therapeutic effects. Preliminary studies may explore its efficacy as an anti-cancer agent, anti-inflammatory compound, or neuroprotective agent, given the known activities of related compounds.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The exact mechanism of action of 5-methyl-6-(5-methyl-1H-1,3-benzodiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit kinase enzymes involved in cell signaling pathways, leading to anti-cancer effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the thienopyrimidine ring.
6-methyl-2-thiouracil: Contains a thienopyrimidine core but lacks the benzodiazole moiety.
Thieno[2,3-d]pyrimidin-4-one derivatives: Various derivatives with different substituents on the thienopyrimidine ring.
Uniqueness
5-methyl-6-(5-methyl-1H-1,3-benzodiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of the thienopyrimidine and benzodiazole rings in a single molecule. This dual-ring system provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-6-(6-methyl-1H-benzimidazol-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-7-3-4-9-10(5-7)19-13(18-9)12-8(2)11-14(20)16-6-17-15(11)21-12/h3-6H,1-2H3,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNSCXITCWSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C4=C(S3)N=CNC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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